2-(3-Methoxyphenyl)propanehydrazide
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)12-11)8-4-3-5-9(6-8)14-2/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
VNVCEQPDXPTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3-Methoxyphenyl)propanehydrazide typically involves the conversion of the corresponding ester or acid precursor into the hydrazide via reaction with hydrazine hydrate. This is a common synthetic route for hydrazides, where hydrazine acts as a nucleophile, replacing the ester or acid functional group with a hydrazide moiety.
Synthesis from Esters Using Hydrazine Hydrate
A widely reported method involves the reaction of methyl or ethyl esters of 3-methoxyphenylpropanoic acid with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents. The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide after workup and purification.
-
- Reflux temperature (~78 °C for ethanol)
- Molar ratio: Typically 1:2 ester to hydrazine hydrate
- Reaction time: 6 to 10 hours, monitored by TLC
- Solvent: Ethanol or ethanol-water mixtures
-
- Removal of excess solvent under reduced pressure
- Acidification (e.g., with dilute HCl) to precipitate the hydrazide
- Filtration and recrystallization from ethanol or other solvents
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to enhance the reaction rate and yield in the synthesis of methoxyphenyl propanehydrazides. This technique offers:
- Shorter reaction times (minutes instead of hours)
- Higher yields due to efficient heating and reduced side reactions
- Cleaner reaction profiles facilitating purification
For example, the synthesis of 3-(4-methoxyphenyl)propanehydrazide showed a yield increase from 0.76% (conventional heating) to 7.90% (microwave irradiation).
Alternative Synthetic Routes and Derivative Formation
While direct hydrazinolysis of esters is the most common method, alternative approaches include:
Acid Chloride Route: Conversion of the corresponding acid to acid chloride followed by reaction with hydrazine hydrate. This method can offer higher reactivity and cleaner products but requires handling of corrosive reagents.
Azide Coupling Method: Used in peptide synthesis and modification of hydrazides, involving diazotization of hydrazide followed by coupling with amines at low temperatures to form N-alkyl derivatives.
Cyclization and Functionalization: Hydrazides can be further reacted with isocyanates, isothiocyanates, or anhydrides to form semicarbazides, thiosemicarbazides, or other derivatives, as seen in related compounds.
Experimental Data Summary
Analytical Characterization
The synthesized 2-(3-Methoxyphenyl)propanehydrazide and its analogues are typically characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic NH and C=O stretching bands.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals for hydrazide NH protons and aromatic methoxy groups.
- ^13C NMR confirming carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peaks confirming molecular weight.
- Melting Point (m.p.): Purity assessment.
For example, related hydrazides showed IR bands around 3300 cm^-1 (NH), 1650 cm^-1 (C=O), and ^1H NMR signals consistent with hydrazide and aromatic protons.
Comparative Analysis and Research Findings
- Microwave-assisted synthesis is superior in terms of yield and reaction time compared to conventional heating for methoxyphenyl propanehydrazides.
- The hydrazinolysis of esters remains the most straightforward and widely used method.
- Functionalization via azide coupling and reaction with isocyanates expands the chemical utility of the hydrazide scaffold.
- The purity and structural confirmation are reliably achieved using standard spectroscopic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)propanehydrazide exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, applications, and research findings for 2-(3-Methoxyphenyl)propanehydrazide and related compounds:
Medicinal Chemistry
- Neuropsychiatric Potential: Carbazole-containing derivatives (e.g., (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide) exhibit high binding affinity to targets like LATS kinase, critical in the Hippo pathway for neurodegenerative disease treatment . In contrast, 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives show dual antioxidant and anticancer activity, emphasizing the role of substituents in modulating biological effects .
- Antioxidant Activity: Derivatives with isoindoline or naphthalene moieties (e.g., 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) outperform ascorbic acid in radical scavenging, attributed to electron-donating groups enhancing redox activity .
Materials Science
- Corrosion Inhibition : Naproxen-based hydrazones (BPH, MPH) achieve >90% inhibition efficiency in acidic environments due to planar aromatic systems and heteroatoms (N, O) that adsorb onto metal surfaces . The absence of such extended π-systems in 2-(3-Methoxyphenyl)propanehydrazide may limit its utility in this domain.
Computational Predictions
- Drug-Likeness : Carbazole derivatives comply with Lipinski/Ghose rules, indicating oral bioavailability, while Schiff bases from 2-(3-Methoxyphenyl)propanehydrazide analogs may require optimization for blood-brain barrier penetration .
Q & A
Q. Basic
- X-ray Crystallography : Resolves the E-configuration of the hydrazone bond and intramolecular hydrogen bonding (e.g., N–H⋯O interactions forming S(6) motifs) .
- NMR Spectroscopy : -NMR identifies methoxy protons (δ 3.8–3.9 ppm) and hydrazide NH signals (δ 10.2 ppm, broad) .
- FT-IR : Confirms carbonyl stretching (C=O at 1650–1700 cm) and N–H bending (1550 cm) .
What methodologies assess the compound’s stability under varying pH and temperature?
Q. Advanced
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, with degradation monitored via HPLC (C18 column, UV detection at 254 nm). Half-life () is calculated using first-order kinetics .
- Thermodynamic Analysis : DSC/TGA evaluates thermal decomposition (>200°C) and identifies stable polymorphs .
Key Finding : Stability decreases in alkaline conditions (pH >10) due to hydrazide hydrolysis .
How do structural modifications at the hydrazide moiety influence bioactivity?
Q. Advanced
- SAR Studies : Derivatives with electron-withdrawing groups (e.g., –NO, –Br) on the phenyl ring show enhanced anti-inflammatory activity (IC <10 μM in COX-2 inhibition assays) .
- Mechanistic Insight : Hydrazide derivatives interact with enzyme active sites via hydrogen bonding (e.g., NH to COX-2 Glu) and π-π stacking (aromatic rings with Tyr) .
Example : Substitution with 4-nitrophenylsulfonyl groups (derivative 4d) increases cytotoxicity in MCF-7 cells by 40% compared to the parent compound .
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for purity (>98% by HPLC) .
- Data Normalization : Express IC values relative to positive controls (e.g., celecoxib for COX-2) to account for inter-lab variability .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in enzyme inhibition profiles .
What computational approaches predict binding interactions with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate ligand-protein interactions using crystal structures (e.g., PDB ID: 1CX2 for COX-2). Scoring functions prioritize derivatives with low binding energy (<−8 kcal/mol) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
How is the compound quantified in complex matrices (e.g., serum)?
Q. Advanced
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water). Quantify via MRM transitions (e.g., m/z 300→150 for the parent ion) .
- Validation : Linearity (R >0.99), LOD (0.1 ng/mL), and recovery (>90% in spiked samples) .
What are the challenges in scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
